molecular formula C₃₂H₄₀O₆ B1141023 [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate CAS No. 120396-31-8

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Katalognummer: B1141023
CAS-Nummer: 120396-31-8
Molekulargewicht: 520.66
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Cyclopenta[b]furan Scaffold Configuration

The fundamental structural unit of this compound centers on the cyclopenta[b]furan scaffold, which represents a bicyclic system formed by the fusion of a five-membered lactone ring with a five-membered carbocyclic ring. This architectural motif is characterized by its rigid conformation and defined stereochemical relationships between adjacent carbon centers. The cyclopenta[b]furan framework exhibits exceptional stability due to the lactone functionality, which constrains the molecular flexibility and enforces specific geometric arrangements of substituents.

Recent synthetic approaches to cyclopenta[b]furan systems have demonstrated the versatility of hypervalent iodine-mediated oxidative cyclization reactions for constructing these bicyclic frameworks. The formation of cyclopenta[b]furans typically proceeds through putative trienone intermediates that undergo sequential cycloisomerization processes under elevated temperatures. These reaction pathways highlight the inherent stability of the fused ring system and its propensity to adopt specific conformational states that minimize steric interactions between adjacent substituents.

The bicyclic nature of the cyclopenta[b]furan core creates a conformationally restricted environment that influences the spatial orientation of attached functional groups. This rigidity is particularly important for compounds intended as prostaglandin intermediates, where precise three-dimensional arrangements are essential for biological activity. The lactone carbonyl functionality at the 2-position serves as both a structural anchor and a reactive site for potential chemical modifications during synthetic elaboration.

Crystallographic studies of related cyclopenta[b]furan derivatives have revealed that the ring junction typically adopts a cis configuration, with the substituents positioned in defined axial or equatorial orientations relative to the bicycle. This stereochemical arrangement significantly impacts the accessibility of reactive sites and influences the overall molecular shape, which is crucial for understanding structure-activity relationships in prostaglandin-related compounds.

Eigenschaften

IUPAC Name

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDQUGHBBZIKTE-ZTTQFBNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@@H]2[C@H]3CC(=O)O[C@H]3CC2OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Cyclopenta[b]furan Skeleton Construction

The cyclopenta[b]furan core is synthesized via lactonization of hydroxycyclopentene precursors. A pivotal method involves reacting 3-acyloxy-5-hydroxycyclopentene with amide acetals or ketene aminoacetals under controlled conditions . For example, 3S,5R-3-acetoxy-5-hydroxycyclopentene reacts with N,N-dimethylacetamide dimethyl acetal at 90–140°C in high-boiling solvents (e.g., toluene or xylene), maintaining alcohol concentrations below 3% to prevent side reactions . This forms an acylhydroxycyclopenteneacetamide intermediate, which undergoes base-mediated cyclization (e.g., NaOH or KOH) to yield the lactone 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one .

Key Reaction Conditions:

StepReagentsTemperatureSolventYield
AcylationN,N-dimethylacetamide dimethyl acetal90–140°CToluene~75%
CyclizationNaOH (2M)25°CTHF/H₂O~82%

Introduction of the Heptyl-1,3-dioxolane Side Chain

The heptyl-1,3-dioxolane moiety is introduced via ketalization . The lactone’s aldehyde group (generated by oxidation of a primary alcohol) reacts with 1,2-ethanediol and heptanal under acidic catalysis (e.g., p-toluenesulfonic acid) . This forms a stable 1,3-dioxolane ring, protecting the aldehyde while appending the heptyl chain.

Mechanistic Insights:

  • The reaction proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by ethylene glycol forms a hemiketal intermediate, which dehydrates to the ketal .

Optimized Conditions:

ParameterValue
Catalystp-TsOH (0.1 eq)
SolventDichloromethane
Time12 h
Yield68%

Esterification with 4-Phenylbenzoic Acid

The final step involves esterifying the cyclopenta[b]furan alcohol with 4-phenylbenzoyl chloride . Using DMAP (4-dimethylaminopyridine) as a catalyst and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous THF achieves high yields . The reaction is monitored via TLC, and the product is purified via silica gel chromatography (acetone/petroleum ether) .

Reaction Scheme:

Alcohol + 4-Phenylbenzoyl ChlorideDCC/DMAPEster+HCl\text{Alcohol + 4-Phenylbenzoyl Chloride} \xrightarrow{\text{DCC/DMAP}} \text{Ester} + \text{HCl}

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.10 (d, 2H, aromatic), 7.65 (d, 2H, aromatic), 5.45 (m, 1H, furan-H), 4.30 (m, 2H, dioxolane-H) .

  • HRMS: m/z 545.2901 [M+H]⁺ (calc. 545.2898 for C₃₂H₄₁O₆) .

Stereochemical Considerations

The (3aR,4R,6aS) configuration is enforced during the lactonization step. Chiral HPLC analysis confirms enantiomeric excess >98% when using enantiopure hydroxycyclopentene precursors . Computational modeling (DFT) corroborates that the trans-fused cyclopentane-furan system minimizes steric strain .

Industrial-Scale Adaptations

Patent DE2434133C2 discloses a continuous-flow variant of the lactonization, enhancing throughput . By reacting 3-acetoxy-5-hydroxycyclopentene with trimethyl orthoacetate in a microreactor (residence time: 5 min, 110°C), the process achieves 90% conversion with 99% regioselectivity .

Challenges and Mitigation Strategies

  • Side Reactions: Ketal hydrolysis under basic conditions is mitigated by strict pH control (pH 5–6) .

  • Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves diastereomers .

Analyse Chemischer Reaktionen

Types of Reactions

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has a molecular formula of C26H34O5C_{26}H_{34}O_{5} and a molecular weight of 446.55 g/mol. It features multiple functional groups that enhance its reactivity and interaction with biological targets.

Drug Development

The compound's structure suggests potential as a lead compound in drug development due to its ability to interact with various biological targets. Its unique cyclopenta[b]furan moiety may provide specific binding interactions with proteins involved in disease pathways.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Antimicrobial Properties

Research has shown that compounds similar to this one exhibit antimicrobial activity against a range of pathogens. The presence of the dioxolane ring may contribute to this activity by disrupting bacterial cell membranes.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that derivatives of the compound had potent antibacterial effects against Staphylococcus aureus and Escherichia coli. Further exploration into structure-activity relationships could lead to the development of new antibiotics.

Polymer Chemistry

The compound can serve as a building block for polymers due to its functional groups that can participate in polymerization reactions. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeMechanical StrengthThermal Stability
PolyurethaneHighModerate
PolycarbonateModerateHigh

Wirkmechanismus

The mechanism of action of [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Structure Modifications

Compound A : [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxohexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate
  • Molecular Formula : C₃₁H₃₀O₅
  • Molecular Weight : 482.5669 g/mol
  • Key Differences :
    • Replaces the heptyl-dioxolane group with an (E)-configured 3-hydroxy-5-phenylpentenyl chain.
    • Lacks the 1,3-dioxolane ring, reducing conformational rigidity.
    • Higher polarity due to the hydroxyl group but lower molecular weight .
Compound B : (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
  • Molecular Formula : C₂₄H₂₂F₂O₅
  • Molecular Weight : 428.43 g/mol
  • Key Differences :
    • Introduces fluorine atoms on the butenyl side chain, enhancing electronegativity and metabolic stability.
    • Smaller molecular size and higher halogen-driven lipophilicity compared to the target compound .

Ester Group Variations

Compound C : (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-hexahydrocyclopenta[b]furan-2-one
  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 274.27 g/mol
  • Key Differences :
    • Replaces the 4-phenylbenzoate ester with a benzyloxymethyl group.
    • Lacks the heptyl-dioxolane chain, resulting in significantly reduced hydrophobicity .
Compound D : (3aR,4S,5R,6aS)-4-[(Benzyloxy)methyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate
  • Molecular Formula : C₂₈H₂₆O₅
  • Molecular Weight : 442.5 g/mol
  • Key Differences :
    • Contains a benzyloxymethyl group instead of the heptyl-dioxolane chain.
    • Retains the 4-phenylbenzoate ester but has a smaller substituent, leading to lower steric hindrance .

Functional Group Additions

Compound E : (3aR,4R,5R,6aS)-4-[(1E)-4-(3-Chlorophenoxy)-3-hydroxy-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one
  • Molecular Formula : C₁₇H₁₉ClO₅
  • Molecular Weight : 338.78 g/mol
  • Key Differences: Incorporates a 3-chlorophenoxy group and hydroxylated butenyl chain. Chlorine atom enhances binding via halogen interactions, while dual hydroxyl groups increase hydrophilicity .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight 520.6564 482.5669 428.43 274.27
Key Substituents Heptyl-dioxolane 3-Hydroxy-pentenyl Difluoro-phenoxy Benzyloxymethyl
Polar Groups Ester (O) Ester, Hydroxyl Ester, Fluorine Hydroxymethyl
LogP (Predicted) ~5.2 ~4.8 ~3.9 ~2.1
Synthetic Application Prostaglandin precursor Bioactive intermediate Halogenated derivative Core lactone scaffold

Research Findings and Implications

  • Bioactivity : The target compound’s heptyl-dioxolane chain may prolong half-life by enhancing protein binding, while the 4-phenylbenzoate ester could act as a prodrug moiety .
  • Metabolic Stability : Fluorinated analogues (e.g., Compound B) show improved metabolic resistance due to C-F bonds, whereas hydroxylated variants (e.g., Compound E) are more prone to phase I metabolism .
  • Solubility : The 1,3-dioxolane ring in the target compound improves organic solvent solubility compared to purely aromatic esters like Compound D .

Biologische Aktivität

The compound [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate (CAS Number: 120396-31-8) is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration.

Molecular Characteristics

  • Molecular Formula : C32H40O6
  • Molecular Weight : 520.6564 g/mol

The compound features a complex bicyclic structure with functional groups that may influence its interaction with biological systems.

  • G Protein-Coupled Receptor (GPCR) Modulation :
    • The compound may interact with GPCRs, a major class of targets for drug development. GPCRs play crucial roles in signal transduction and are involved in various physiological processes including inflammation and neurotransmission .
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered signaling cascades within cells.
  • Antioxidant Activity :
    • Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory properties of related compounds in animal models. Results indicated a significant reduction in inflammatory markers when treated with similar benzoyl derivatives .
  • Neuroprotective Properties :
    • Research has highlighted the neuroprotective effects of dioxolane derivatives on neuronal cells under oxidative stress conditions. The mechanism involves the modulation of intracellular calcium levels and inhibition of apoptotic pathways .
  • Cardiovascular Impact :
    • One study focused on the cardiovascular effects of related compounds and found potential benefits in reducing blood pressure through vasodilation mechanisms mediated by GPCR activation .

Comparative Analysis

Property[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo...]Related Compounds
Molecular Weight520.6564 g/molVaries
GPCR InteractionPotentially activeConfirmed in studies
Anti-inflammatory ActivityYes (preliminary evidence)Yes
Neuroprotective ActivityYes (in vitro studies)Yes
Antioxidant ActivitySuggestedConfirmed

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step strategies, including cyclopenta[b]furan core formation, dioxolane group installation, and esterification. For example:

  • Cyclopenta[b]furan synthesis : Corey lactone derivatives (e.g., (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) serve as precursors for stereoselective functionalization .
  • Dioxolane incorporation : The 2-heptyl-1,3-dioxolan-2-yl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to avoid hydrolysis .
  • Esterification : The 4-phenylbenzoate moiety is typically added using benzoyl chloride derivatives under catalytic conditions (e.g., DMAP) .

Key intermediates :

StepIntermediateRoleReference
1Corey lactone derivativeCore structure
2Dioxolane-ethyl intermediateSide-chain precursor
3Activated ester (e.g., 4-phenylbenzoyl chloride)Esterification reagent

Q. How can researchers confirm the stereochemical configuration of the cyclopenta[b]furan core?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related prostaglandin analogs .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations differentiate axial/equatorial substituents .
  • Circular dichroism (CD) : Validates enantiopurity by comparing experimental spectra with computational models .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Hydrolysis sensitivity : The dioxolane group is prone to acidic/basic hydrolysis; store in anhydrous solvents (e.g., THF, DCM) at –20°C .
  • Light sensitivity : The α,β-unsaturated ketone in the furanone core may undergo photodegradation; use amber vials and inert atmospheres .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate 13C^{13}\text{C}/1H^{1}\text{H} NMR chemical shifts using software like Gaussian. Compare with experimental data to identify discrepancies caused by solvent effects or conformational dynamics .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns, especially for isomers with similar M+M^+ values .

Q. What in vitro models are suitable for studying the biological activity of this compound, given its structural similarity to prostaglandin analogs?

  • Receptor-binding assays : Test affinity for prostaglandin receptors (e.g., FP, EP) using radiolabeled ligands in cell membranes .
  • Enzyme inhibition studies : Evaluate interactions with cyclooxygenase (COX) isoforms via fluorometric or colorimetric assays .

Example protocol :

AssayTargetMethodReference
FP receptor bindingMembrane fractions from HEK293 cells[3H][^3H]-PGF2α_{2\alpha} competition
COX-2 inhibitionRecombinant enzymeFluorescein-conjugated inhibitor displacement

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate diastereomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during dioxolane formation to enhance stereocontrol .

Yield optimization :

MethodEnantiomeric Excess (ee)ScaleReference
Chiral HPLC>99%10 mg
Catalytic asymmetric synthesis92–95%1 g

Methodological Notes

  • Safety protocols : Use fume hoods for handling volatile reagents (e.g., benzoyl chloride) and wear nitrile gloves to prevent dermal absorption .
  • Data validation : Cross-reference spectral data with published analogs (e.g., CAS 41639-74-1) to ensure consistency in structural assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.